molecular formula C8H10N2O B3380929 N-phenylacetohydrazide CAS No. 2116-41-8

N-phenylacetohydrazide

Cat. No. B3380929
CAS RN: 2116-41-8
M. Wt: 150.18 g/mol
InChI Key: UIMIQJVANYZMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Phenylacetohydrazide consists of a phenyl group attached to the acetylhydrazide functional group via a hydrazine bond . This compound is commonly used as a reagent in organic chemistry for the determination of carbonyl compounds such as aldehydes and ketones .


Synthesis Analysis

The synthetic route to the proposed N’-phenylacetohydrazide derivatives used N’,N’-diphenylhydrazine hydrochloride or N’-benzyl-N’-phenylhydrazine hydrochloride and 2-chloroacetyl chloride as starting reactants .


Molecular Structure Analysis

The molecular formula of N-phenylacetohydrazide is C8H10N2O . The InChI code is 1S/C8H10N2O/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 .


Chemical Reactions Analysis

N’-Phenylacetohydrazide has been used in palladium-catalyzed selective hydroamination of aliphatic alkenes with hydrazides . It has also been used in the preparation of indole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Structural Studies

  • N-phenylacetohydrazide Schiff base derivatives, including N’-(1-(2-hydroxyphenyl)ethylidene))-2-phenylacetohydrazide (HL1), have been synthesized and analyzed. HL1 undergoes dimerization in the presence of HCl, leading to compounds like DIM. These derivatives have been studied for their structural properties using X-ray analysis and spectroscopic techniques. Their molecular geometries were investigated using DFT-B3LYP/GENECP theory, aligning well with X-ray findings (El‐Medani et al., 2020).

Biological Activities and Molecular Docking

  • The antimicrobial and antioxidant activities of phenylacetohydrazide derivatives have been studied. These activities, along with fluorescence quenching studies and viscosity measurements, support the potential of these compounds in binding to DNA through an intercalative mode. Molecular docking studies further elucidate these interactions (El‐Medani et al., 2020).

Binding Parameters with DNA

  • Investigations into the binding parameters of this compound derivatives with DNA have been conducted. These studies, involving electronic spectroscopy and molecular docking calculations, suggest that these compounds interact with DNA predominantly through groove binding (Mouada et al., 2019).

Corrosion Inhibition Properties

  • This compound and its metal complex derivatives have been explored for their anticorrosion properties, especially in oilfield produced water. Experimental studies and quantum chemical calculations have been used to determine their efficacy as anodic-type inhibitors, revealing a correlation between experimental inhibition activities and certain calculated parameters (Mahross et al., 2019).

Antimicrobial Activity

  • The antimicrobial activities of N'-phenylacetohydrazide derivatives and their metal complexes have been assessed, highlighting their potential in this field. This includes N'-((2Z, 3E)-3-(hydroxyimino)butan-2-ylidene)-2-phenylacetohydrazide ligand (LH2) and its metal complexes, which have been characterized and tested for their efficacy against various microbial strains (Karadeniz et al., 2018).

Mechanism of Action

N’-Phenylacetohydrazide derivatives have demonstrated to prevent Ebola Virus (EBOV) infection in cells by acting as virus entry inhibitors . The inhibitory activity was evaluated through the screening against surrogate models based on viral pseudotypes and further confirmed using replicative EBOV .

Safety and Hazards

N-phenylacetohydrazide is toxic if swallowed . It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Future Directions

N’-Phenylacetohydrazide derivatives have shown potential as potent Ebola Virus entry inhibitors with an improved pharmacokinetic profile . This suggests that these compounds could be further explored for their potential in medical applications, particularly in the treatment of diseases caused by the Ebola Virus .

properties

IUPAC Name

N-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMIQJVANYZMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311469
Record name N-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2116-41-8
Record name NSC243609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
N-phenylacetohydrazide
Reactant of Route 3
N-phenylacetohydrazide
Reactant of Route 4
N-phenylacetohydrazide
Reactant of Route 5
N-phenylacetohydrazide
Reactant of Route 6
N-phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.